Cas no 1856669-24-3 ({[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine)

{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine is a fluorinated hydrazine derivative characterized by its unique structural features, including a fluorine atom and a trifluoromethyl group on the aromatic ring. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile building block for the synthesis of biologically active molecules. The presence of both fluorine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it valuable for modifying pharmacokinetic properties in drug design. Its hydrazine functionality allows for further derivatization, enabling the formation of heterocycles or other nitrogen-containing scaffolds. The compound is typically handled under controlled conditions due to the reactivity of the hydrazine moiety.
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine structure
1856669-24-3 structure
Product name:{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine
CAS No:1856669-24-3
MF:C8H8F4N2
MW:208.156135559082
CID:5895267
PubChem ID:130591177

{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine Chemical and Physical Properties

Names and Identifiers

    • {[2-fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine
    • EN300-1936495
    • 1856669-24-3
    • {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine
    • Inchi: 1S/C8H8F4N2/c9-7-5(4-14-13)2-1-3-6(7)8(10,11)12/h1-3,14H,4,13H2
    • InChI Key: AYLJYSMKHYMOFC-UHFFFAOYSA-N
    • SMILES: FC1C(C(F)(F)F)=CC=CC=1CNN

Computed Properties

  • Exact Mass: 208.06236091g/mol
  • Monoisotopic Mass: 208.06236091g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 38Ų

{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1936495-5.0g
{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine
1856669-24-3
5g
$2566.0 2023-06-02
Enamine
EN300-1936495-0.05g
{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine
1856669-24-3
0.05g
$647.0 2023-09-17
Enamine
EN300-1936495-2.5g
{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine
1856669-24-3
2.5g
$1509.0 2023-09-17
Enamine
EN300-1936495-10g
{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine
1856669-24-3
10g
$3315.0 2023-09-17
Enamine
EN300-1936495-1g
{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine
1856669-24-3
1g
$770.0 2023-09-17
Enamine
EN300-1936495-1.0g
{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine
1856669-24-3
1g
$884.0 2023-06-02
Enamine
EN300-1936495-0.25g
{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine
1856669-24-3
0.25g
$708.0 2023-09-17
Enamine
EN300-1936495-0.5g
{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine
1856669-24-3
0.5g
$739.0 2023-09-17
Enamine
EN300-1936495-0.1g
{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine
1856669-24-3
0.1g
$678.0 2023-09-17
Enamine
EN300-1936495-10.0g
{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine
1856669-24-3
10g
$3807.0 2023-06-02

Additional information on {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine

Introduction to {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine (CAS No. 1856669-24-3)

{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine, with the CAS number 1856669-24-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a unique structural motif comprising a phenyl ring substituted with both a fluoro group and a trifluoromethyl group, along with a hydrazine moiety, presents intriguing possibilities for further chemical manipulation and biological evaluation.

The presence of the fluoro and trifluoromethyl substituents in the phenyl ring is particularly noteworthy, as these groups are well-known for their ability to modulate the electronic properties and metabolic stability of molecules. The fluoro group can influence the binding affinity of a compound to its biological target by affecting hydrogen bonding and lipophilicity, while the trifluoromethyl group often enhances metabolic stability and binding interactions. These features make {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine a promising candidate for further exploration in drug discovery.

In recent years, there has been growing interest in the development of novel hydrazine-based compounds due to their versatile reactivity and potential biological activities. Hydrazines are known to participate in various chemical reactions, including condensation reactions with carbonyl compounds to form hydrazones, which are often intermediates in the synthesis of more complex molecules. The hydrazine moiety in {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine provides a reactive site that can be further functionalized, opening up numerous synthetic pathways.

One of the most exciting aspects of this compound is its potential application in the development of new therapeutic agents. The structural features of {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine suggest that it may exhibit inhibitory activity against various enzymes and receptors involved in disease pathways. For instance, hydrazine-based compounds have been explored as inhibitors of proteases and kinases, which are key targets in cancer therapy. The unique substitution pattern on the phenyl ring may also contribute to selective binding to specific biological targets, reducing off-target effects.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms into aromatic rings can significantly alter the pharmacokinetic properties of molecules, including their solubility, bioavailability, and metabolic stability. In particular, the trifluoromethyl group has been extensively studied for its ability to enhance binding affinity and reduce susceptibility to metabolic degradation. These properties make fluorinated compounds attractive candidates for drug development.

The synthesis of {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The introduction of both fluoro and trifluoromethyl groups necessitates the use of specialized synthetic methodologies, such as metal-catalyzed cross-coupling reactions and halogenation techniques. Advances in synthetic chemistry have made it possible to access complex fluorinated structures more efficiently, paving the way for innovative drug discovery efforts.

In addition to its potential as a pharmacological agent, {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine may also find applications in materials science and industrial chemistry. Its unique structure and reactivity make it a valuable building block for synthesizing more complex molecules with tailored properties. For example, it could be used to develop novel polymers or functional materials with specific electronic or optical characteristics.

The future prospects for {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine are vast and exciting. As our understanding of its chemical properties and biological activities continues to grow, so too will its potential applications. Ongoing research efforts are focused on exploring new synthetic routes, optimizing its pharmacological profile, and identifying new therapeutic indications. With continued innovation in synthetic chemistry and drug discovery methodologies, this compound is poised to make significant contributions to science and medicine.

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